molecular formula C25H20ClNO5 B12140201 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide

Cat. No.: B12140201
M. Wt: 449.9 g/mol
InChI Key: UBMYRRKXYDQPOJ-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide is a complex organic compound that features a benzofuran core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran derivative and 4-ethoxybenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups like nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. This makes it a candidate for drug development and pharmacological studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new medications.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide
  • **N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-hydroxybenzamide

Uniqueness

The unique combination of functional groups in N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide provides it with distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C25H20ClNO5/c1-3-31-17-11-8-15(9-12-17)25(29)27-22-18-6-4-5-7-20(18)32-24(22)23(28)16-10-13-21(30-2)19(26)14-16/h4-14H,3H2,1-2H3,(H,27,29)

InChI Key

UBMYRRKXYDQPOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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